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molecular formula C6H8N2O3 B2899554 methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 53064-64-5

methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No. B2899554
M. Wt: 156.141
InChI Key: CQKURVPYALSWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211671B2

Procedure details

To a solution of 2-amino-3-oxo-butyric acid methyl ester (100 mmol) (Lida, H. et al. Synthetic Communication, 1973, 3, 225–230) in 150 mL of ethanol was added KOCN (16.2 g, 200 mmol). The mixture was heated at 80° C. for 2 h. The solution was acidified with 2 N HCl and concentrated to half of the volume in vacuo. The product precipitated out upon cooling. Filtration, followed by washing with water, provided 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester 4a (15 g, >95%). MS (ESI+) (M+1)=157.
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
KOCN
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH:4]([NH2:8])[C:5](=O)[CH3:6].[O:10]([C:12]#[N:13])[K].Cl>C(O)C>[CH3:1][O:2][C:3]([C:4]1[NH:8][C:12](=[O:10])[NH:13][C:5]=1[CH3:6])=[O:9]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
COC(C(C(C)=O)N)=O
Name
KOCN
Quantity
16.2 g
Type
reactant
Smiles
O([K])C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half of the volume in vacuo
CUSTOM
Type
CUSTOM
Details
The product precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with water

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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